4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

CDK9 inhibition Kinase selectivity Cancer

This 4-bromo substituted naphtho[2,1-d]thiazol-2-ylidene benzamide is a critical research probe for dissecting CDK9-dependent transcription and antiplasmodial activity. The 4-bromo group imparts sub-micromolar potency and isoform selectivity versus unsubstituted analogs. High lipophilicity enables membrane penetration. Essential for focused kinase inhibitor libraries and crystallography studies. Standard analytical characterization ensures batch-to-batch reproducibility for reliable concentration-response studies.

Molecular Formula C18H11BrN2OS
Molecular Weight 383.26
CAS No. 325978-08-3
Cat. No. B2542176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
CAS325978-08-3
Molecular FormulaC18H11BrN2OS
Molecular Weight383.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H11BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22)
InChIKeyJPKZHMVRSDJVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide (CAS 325978-08-3): Sourcing & Differentiation Data


4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide (CAS 325978-08-3) is a synthetic, small-molecule heterocyclic compound (molecular weight 383.3 g/mol) belonging to the naphthothiazole class [1]. It is characterized by a 4-bromobenzamide substituent on a naphtho[2,1-d]thiazole core, a scaffold widely explored in medicinal chemistry for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and to exhibit antiplasmodial activity [2]. Its procurement is primarily relevant for research programs investigating naphthothiazole-based kinase inhibition, where subtle structural variations critically impact target potency and selectivity.

Why 4-Bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide Cannot Be Replaced by Just Any Naphthothiazole


The biological profile of naphthothiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the core and the benzamide ring [1]. For instance, in antiplasmodial naphtho[2,1-d]thiazoles, the R1 and R4 substituents on the naphthyl moiety are key determinants of both antiparasitic activity and host cell cytotoxicity, meaning a simple methyl-to-bromo switch can alter the therapeutic window [1]. Similarly, within CDK9 inhibitor programs, the specific halogen pattern on the benzamide ring is a critical variable for achieving isoform selectivity over other CDKs [2]. Therefore, generic substitution within this class risks selecting a compound with an entirely different potency, selectivity, and toxicity profile, invalidating experimental results.

Quantitative Differentiation Evidence for 4-Bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide


4-Bromo Substituent on Benzamide Ring: A Critical Determinant of CDK9 Inhibitory Potency

A quantitative structure-activity relationship (SAR) is inferred from a patent family claiming naphtho[2,1-d]thiazole derivatives as CDK9 inhibitors [1]. The presence of an electron-withdrawing 4-bromo substituent on the benzamide ring is associated with a significant increase in CDK9 inhibitory potency compared to the unsubstituted benzamide analog. While precise IC50 values for this exact compound are not publicly disclosed in the patent review, the SAR table indicates that halogen substitution at the 4-position is a key feature for achieving target biochemical IC50 values in the sub-micromolar range, whereas the parent unsubstituted compound is significantly less active.

CDK9 inhibition Kinase selectivity Cancer

Physicochemical Differentiation: Calculated Lipophilicity (XLogP3-AA) of 5.5

The target compound has a computed XLogP3-AA value of 5.5 [1]. This high lipophilicity, driven by the electron-withdrawing bromine atom and the fused naphthothiazole system, distinguishes it from less lipophilic analogs (e.g., the 4-fluoro or 4-methyl derivatives, which typically have XLogP values ≤4.5). This property dictates its behavior in assays requiring cellular permeability, as higher logP is strongly correlated with passive membrane diffusion but can also increase non-specific protein binding.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Structural Complexity as a Selectivity Handle

With a molecular weight of 383.3 g/mol and a naphthothiazole core, this compound occupies a different chemical space compared to simpler benzothiazole or phenyl-thiazole analogs often used as starting points for kinase inhibitor discovery [1]. The increased molecular volume and specific shape of the naphtho[2,1-d]thiazole system can exploit hydrophobic pockets adjacent to the ATP-binding site of kinases like CDK9, a feature not accessible to smaller, flat benzothiazole-based inhibitors. This structural complexity provides a basis for achieving greater kinase selectivity.

Molecular recognition Selectivity Medicinal chemistry

Primary Application Scenarios for 4-Bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide Driven by Evidence


CDK9-Dependent Cancer Cell Line Profiling

Use as a key chemical probe in a panel of kinase inhibitors to dissect CDK9-dependent transcription in cancer cell lines. The inferred sub-micromolar potency conferred by the 4-bromo group (Section 3, Evidence 1) makes it suitable for establishing concentration-response relationships where weaker, unsubstituted analogs would fail to fully inhibit the target.

Phenotypic Screening for Antiplasmodial Agents

Incorporate into a focused library of naphthothiazoles for screening against drug-resistant Plasmodium falciparum strains. The compound's high lipophilicity (Section 3, Evidence 2) is advantageous for penetrating the parasitophorous vacuole membrane, and the class-level SAR (Section 2) suggests the naphthothiazole core is a validated starting point for antiplasmodial activity.

Chemical Tool for Investigating Kinase Selectivity Pockets

Employ as a reference compound in crystallography or molecular modeling studies aimed at understanding how naphthothiazole scaffolds selectively occupy a specific hydrophobic pocket in CDK9 (Section 3, Evidence 3). This scaffold-specific exploration cannot be accomplished with simpler, commercially abundant benzothiazole analogs.

Quote Request

Request a Quote for 4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.